molecular formula C24H48O2 B1251214 Octan-3-yl Hexadecanoate

Octan-3-yl Hexadecanoate

Cat. No.: B1251214
M. Wt: 368.6 g/mol
InChI Key: GJQLBGWSDGMZKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Octan-3-yl hexadecanoate is an ester formed by the condensation of hexadecanoic acid (palmitic acid) and octan-3-ol. The branched octan-3-yl moiety may influence its solubility and metabolic stability compared to linear esters.

Properties

Molecular Formula

C24H48O2

Molecular Weight

368.6 g/mol

IUPAC Name

octan-3-yl hexadecanoate

InChI

InChI=1S/C24H48O2/c1-4-7-9-10-11-12-13-14-15-16-17-18-20-22-24(25)26-23(6-3)21-19-8-5-2/h23H,4-22H2,1-3H3

InChI Key

GJQLBGWSDGMZKM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC(CC)CCCCC

Synonyms

2-ethylhexyl palmitate
ethylhexyl palmitate
octyl palmitate
palmitic acid,2-ethylhexyl este

Origin of Product

United States

Scientific Research Applications

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Table 1: Structural Comparison of Hexadecanoate Esters
Compound Name Alcohol Moiety Key Structural Features CAS Number
Octan-3-yl hexadecanoate Octan-3-ol (branched) Branched C8 chain at position 3 Not explicitly provided
(2E)-3,7-Dimethyl-2,6-octadien-1-yl hexadecanoate Geraniol derivative Terpene-derived unsaturated alcohol 3681-73-0
Ethyl hexadecanoate Ethanol (linear) Short-chain linear alcohol 628-97-7

Physicochemical Properties

Table 2: Key Physicochemical Properties
Property This compound (Inferred) (2E)-3,7-Dimethyl-2,6-octadien-1-yl hexadecanoate Ethyl hexadecanoate
log Pow >6.5 (estimated) >6.5 ~7.2 (literature)
Water Solubility Very low Low Insoluble
Boiling Point High (>250°C, estimated) Not reported ~350°C (literature)

Notes:

  • The terpene-based ester () shares high hydrophobicity with this compound due to its long alkyl chain.
  • Ethyl hexadecanoate has a simpler structure but similar hydrophobicity, emphasizing the dominance of the hexadecanoate group in partitioning behavior .

Toxicological Profiles

Table 3: Hazard Comparison
Parameter This compound (Inferred) (2E)-3,7-Dimethyl-2,6-octadien-1-yl hexadecanoate Ethyl hexadecanoate
Oral LD50 (rat) Not available >2,000 mg/kg >5,000 mg/kg (literature)
Skin Irritation Potential irritant Category 2 irritant Mild
Mutagenicity Not reported Negative Negative

Key Findings :

  • The terpene-derived ester () is a confirmed skin irritant, suggesting that branched or unsaturated esters may pose higher dermal risks.
  • Ethyl hexadecanoate’s lower toxicity aligns with its use in food and cosmetic industries .

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for Octan-3-yl Hexadecanoate, and what analytical methods validate its purity?

  • Methodological Answer : Synthesis typically involves esterification between hexadecanoic acid and 3-octanol under acid catalysis (e.g., sulfuric acid). Post-synthesis, purity is validated via gas chromatography (GC) coupled with mass spectrometry (MS) to confirm molecular ion peaks. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, particularly to verify ester linkage formation (C=O stretch at ~1740 cm⁻¹ in IR spectroscopy) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Methodological Answer :

  • IR Spectroscopy : Look for ester carbonyl stretching (1740–1720 cm⁻¹) and C-O-C asymmetric stretches (1300–1150 cm⁻¹).
  • NMR : ¹H NMR should show a triplet for the methyl group adjacent to the ester oxygen (δ ~1.2–1.4 ppm) and a multiplet for the octyl chain protons. ¹³C NMR will confirm the ester carbonyl carbon (δ ~170 ppm) .

Q. How can researchers ensure reproducibility in solvent selection for this compound synthesis?

  • Methodological Answer : Use non-polar solvents (e.g., toluene or hexane) to favor esterification equilibrium. Document solvent drying methods (e.g., molecular sieves) to avoid side reactions. Reference protocols from analogous esters (e.g., methyl hexadecanoate) for solvent compatibility .

Advanced Research Questions

Q. How should researchers resolve contradictions between experimental and computational data regarding the compound’s conformational stability?

  • Methodological Answer :

  • Step 1 : Compare experimental data (e.g., X-ray crystallography or NOESY NMR) with computational models (DFT or MD simulations).
  • Step 2 : Adjust computational parameters (e.g., solvation models or force fields) to align with experimental conditions.
  • Step 3 : Validate using hybrid methods, such as QM/MM, to account for environmental effects .

Q. What strategies are effective for elucidating the structure-activity relationship (SAR) of this compound in biological systems?

  • Methodological Answer :

  • In vitro assays : Test analogs with modified alkyl chains to assess hydrophobicity impacts on membrane permeability.
  • Computational docking : Use tools like AutoDock Vina to predict binding affinities with target proteins (e.g., carbonic anhydrase isoforms, as seen in related esters) .
  • Data integration : Cross-reference bioactivity data with physicochemical properties (logP, polar surface area) using cheminformatics platforms like RDKit .

Q. How can researchers design experiments to address discrepancies in reported thermal stability data for this compound?

  • Methodological Answer :

  • Controlled TGA/DSC studies : Conduct thermogravimetric analysis (TGA) under inert atmospheres to isolate decomposition pathways.
  • Variable-rate calorimetry : Identify kinetic parameters (activation energy) to distinguish between oxidative vs. pyrolytic degradation.
  • Collaborative validation : Replicate studies across independent labs using standardized protocols to minimize instrumental bias .

Data Presentation Guidelines

Table 1 : Key Spectral Data for this compound

TechniqueKey Peaks/MarkersReference ID
IR Spectroscopy1740 cm⁻¹ (C=O), 1170 cm⁻¹ (C-O-C)
¹H NMRδ 1.2–1.4 ppm (ester-CH₂)
¹³C NMRδ 170 ppm (ester carbonyl)

Table 2 : Recommended Databases for Comparative Studies

DatabaseUse CaseReference ID
RCSB PDBLigand-protein docking
PubChemPhysicochemical properties
SciFinderSynthetic protocols

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